molecular formula C12H14O B13988983 1-Methoxy-2-pent-1-ynyl-benzene

1-Methoxy-2-pent-1-ynyl-benzene

Cat. No.: B13988983
M. Wt: 174.24 g/mol
InChI Key: HMZAISOHZQRGMZ-UHFFFAOYSA-N
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Description

1-Methoxy-2-pent-1-ynyl-benzene is an organic compound with the molecular formula C12H14O and a molecular weight of 174.242. This compound is characterized by a benzene ring substituted with a methoxy group and a pent-1-ynyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-pent-1-ynyl-benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with a pent-1-yne derivative under palladium-catalyzed coupling conditions. The reaction typically requires a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-pent-1-ynyl-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group activates the benzene ring towards electrophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methoxy-2-pent-1-ynyl-benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methoxy-2-pent-1-ynyl-benzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The methoxy group activates the benzene ring, making it more susceptible to electrophilic attack.

    Oxidation and Reduction: The alkyne group can undergo oxidation to form ketones or carboxylic acids, or reduction to form alkenes or alkanes.

    Enzyme Interaction: In biological systems, the compound may interact with enzymes, influencing metabolic pathways and biochemical reactions.

Comparison with Similar Compounds

1-Methoxy-2-pent-1-ynyl-benzene can be compared with other similar compounds:

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with different substituents, leading to variations in reactivity and applications.

    1-Methoxy-2-(4-methyl-pent-1-ynyl)-benzene: Another similar compound with a methyl group, affecting its chemical properties and uses.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-methoxy-2-pent-1-ynylbenzene

InChI

InChI=1S/C12H14O/c1-3-4-5-8-11-9-6-7-10-12(11)13-2/h6-7,9-10H,3-4H2,1-2H3

InChI Key

HMZAISOHZQRGMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC1=CC=CC=C1OC

Origin of Product

United States

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